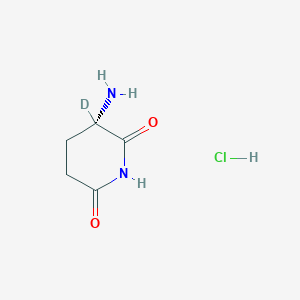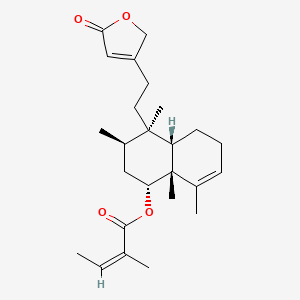
Solidagolactone II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Solidagolactone II is a chlorinated diterpene isolated from the plant Solidago virgaurea L. This compound belongs to the class of terpenoids, which are known for their diverse biological activities and structural complexity . This compound has a molecular formula of C₂₅H₃₆O₄ and a molecular weight of 400.55 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Solidagolactone II is typically isolated from natural sources, specifically from the plant Solidago virgaurea L. The isolation process involves extraction techniques such as solid-phase extraction and chromatography to separate the compound from other plant constituents .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from its natural source. Advances in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future .
Analyse Chemischer Reaktionen
Types of Reactions: Solidagolactone II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Solidagolactone II has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of chlorinated diterpenes.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of Solidagolactone II involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit the activity of certain pro-inflammatory enzymes and disrupt microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Solidagolactone II is unique among chlorinated diterpenes due to its specific structural features and biological activities. Similar compounds include:
Solidagolactone I: Another chlorinated diterpene isolated from the same plant, but with different structural features.
Solidagolactone III: A related compound with similar biological activities but different reactivity.
Kolavenic Acid: A diterpene with similar structural features but different biological activities .
Eigenschaften
Molekularformel |
C25H36O4 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
[(1R,3R,4R,4aS,8aR)-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-1,2,3,4a,5,6-hexahydronaphthalen-1-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H36O4/c1-7-16(2)23(27)29-21-13-18(4)24(5,12-11-19-14-22(26)28-15-19)20-10-8-9-17(3)25(20,21)6/h7,9,14,18,20-21H,8,10-13,15H2,1-6H3/b16-7-/t18-,20+,21-,24-,25+/m1/s1 |
InChI-Schlüssel |
YZGKWHGGADYHRU-XXZCGRSESA-N |
Isomerische SMILES |
C/C=C(/C)\C(=O)O[C@@H]1C[C@H]([C@@]([C@H]2[C@@]1(C(=CCC2)C)C)(C)CCC3=CC(=O)OC3)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1CC(C(C2C1(C(=CCC2)C)C)(C)CCC3=CC(=O)OC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


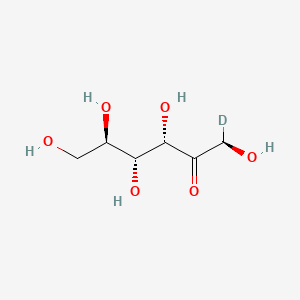
![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)


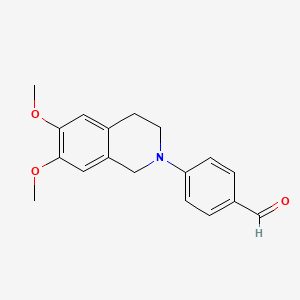
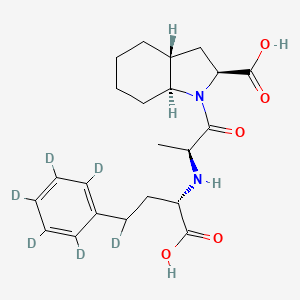

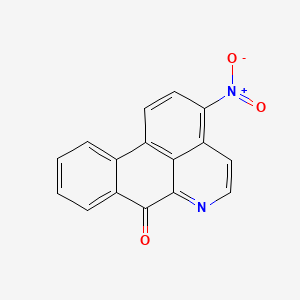
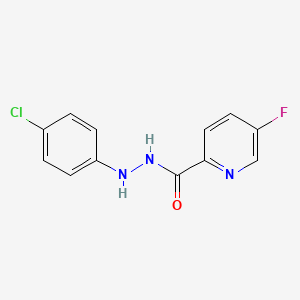
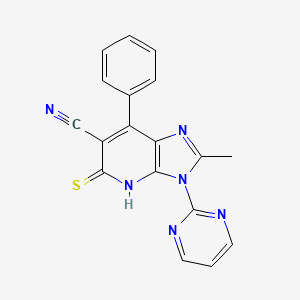
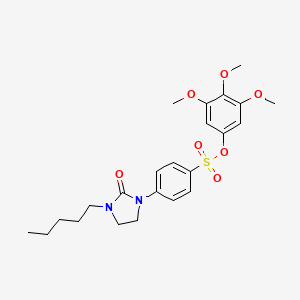

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
